![molecular formula C8H10NO2+ B066950 [4-(Methylamino)benzoyl]oxidanium CAS No. 174309-48-9](/img/structure/B66950.png)
[4-(Methylamino)benzoyl]oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methylamino)benzoyl]oxidanium, also known as MBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBO is a cationic photoinitiator that can be used in the synthesis of polymers, coatings, and adhesives.
Wirkmechanismus
[4-(Methylamino)benzoyl]oxidanium initiates polymerization through a free radical mechanism. When exposed to UV light, [4-(Methylamino)benzoyl]oxidanium undergoes homolytic cleavage to form a methylamino radical and a benzoyloxy radical. These radicals then initiate polymerization by abstracting hydrogen atoms from the monomers.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of [4-(Methylamino)benzoyl]oxidanium. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. [4-(Methylamino)benzoyl]oxidanium has also been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Methylamino)benzoyl]oxidanium has several advantages as a photoinitiator. It has a high quantum yield, which means that it can initiate polymerization with a small amount of light. It also has a long shelf life and is stable under ambient conditions. However, [4-(Methylamino)benzoyl]oxidanium has some limitations. It is sensitive to oxygen and can undergo premature termination if exposed to air. It is also sensitive to light and can undergo photodegradation if exposed to UV light for an extended period.
Zukünftige Richtungen
There are several future directions for research on [4-(Methylamino)benzoyl]oxidanium. One area of research is the development of new [4-(Methylamino)benzoyl]oxidanium derivatives with improved properties, such as increased sensitivity to light and oxygen. Another area of research is the use of [4-(Methylamino)benzoyl]oxidanium in the synthesis of advanced materials, such as nanocomposites and biomaterials. Finally, [4-(Methylamino)benzoyl]oxidanium can be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, [4-(Methylamino)benzoyl]oxidanium is a cationic photoinitiator that has potential applications in various fields. Its efficient photoinitiating properties make it a valuable tool for the synthesis of polymers, coatings, and adhesives. Further research on [4-(Methylamino)benzoyl]oxidanium can lead to the development of new materials and therapies with improved properties and efficacy.
Synthesemethoden
[4-(Methylamino)benzoyl]oxidanium can be synthesized through a two-step process. The first step involves the reaction of p-toluidine with paraformaldehyde to form 4-(methylamino)benzaldehyde. The second step involves the reaction of 4-(methylamino)benzaldehyde with hydrogen peroxide in the presence of a catalyst to form [4-(Methylamino)benzoyl]oxidanium.
Wissenschaftliche Forschungsanwendungen
[4-(Methylamino)benzoyl]oxidanium has been extensively studied for its applications in the synthesis of polymers, coatings, and adhesives. It is a highly efficient photoinitiator that can initiate polymerization under mild conditions. [4-(Methylamino)benzoyl]oxidanium has been used in the synthesis of polyurethane, epoxy, and acrylate-based polymers. It has also been used in the synthesis of UV-curable coatings and adhesives.
Eigenschaften
CAS-Nummer |
174309-48-9 |
|---|---|
Produktname |
[4-(Methylamino)benzoyl]oxidanium |
Molekularformel |
C8H10NO2+ |
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
[4-(methylamino)benzoyl]oxidanium |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1 |
InChI-Schlüssel |
ZVIDMSBTYRSMAR-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Synonyme |
Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



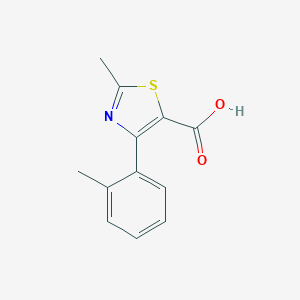

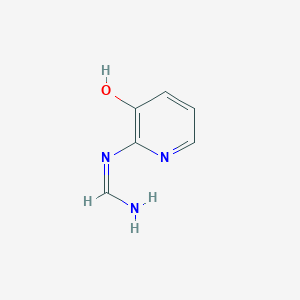
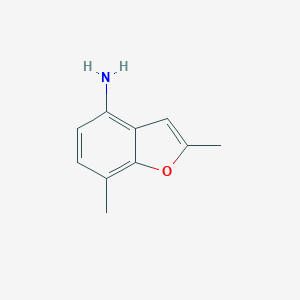
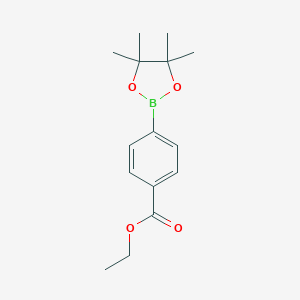
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
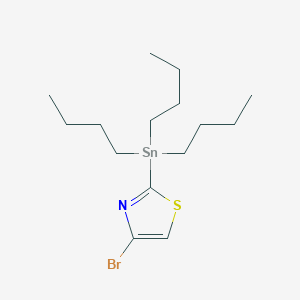
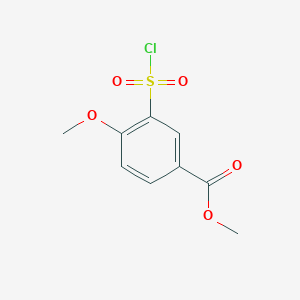





![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)